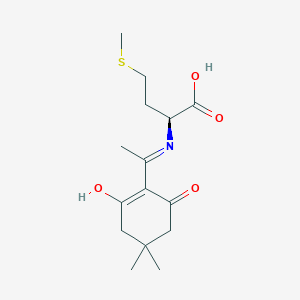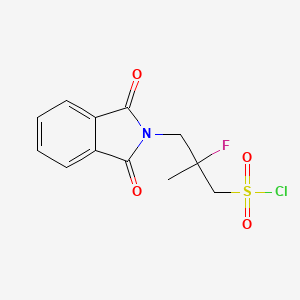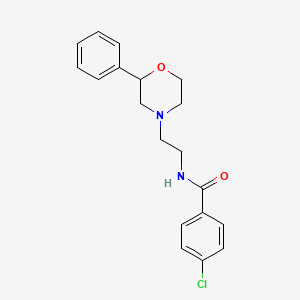
4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A series of novel derivatives, including compounds similar to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, were synthesized and evaluated for their antimicrobial and antifungal activities. These studies aimed to discover new potent agents against a variety of microbial strains. For example, the synthesis of 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one derivatives involved a two-step process starting from pyrazine-2-carboxamide. These compounds were then tested for their efficacy against bacterial strains such as E.coli, K.pneumonia, S.aureus, B. Subtilis, and fungal strains like A.niger and S. cerevisiae. The introduction of electron-withdrawing groups like fluorine, bromine, and chlorine at the phenyl ring's p-position significantly enhanced biological activity (Rajurkar & Pund, 2014).
Green Chemistry and Catalysis
In the context of green chemistry, Keggin-type heteropolyacids were employed as environmentally benign catalysts for synthesizing new 2-Benzoylamino-N-phenyl-benzamide derivatives, including structures akin to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide. This approach under microwave irradiations and solvent-free conditions resulted in high-yield reactions within a short time. The synthesized compounds were subjected to antibacterial and antifungal tests, showing significant inhibition of bacterial and fungal growth, highlighting their potential as effective antimicrobial agents (Ighilahriz-Boubchir et al., 2017).
Mitotic Inhibition in Plant Cells
A series of N-(1,1-dimethylpropynyl) benzamide compounds, including those with structural similarities to 4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide, were investigated for their ability to inhibit mitosis in plant cells. Specific derivatives, particularly N-(1,1-dimethylpropynyl)-3-chlorobenzamide, demonstrated powerful and selective mitotic inhibition at concentrations as low as 0.1 μM. This effect was evident across various plant species, indicating the potential of these compounds in agricultural applications to control undesired plant growth or in the study of plant cell division mechanisms (Merlin et al., 1987).
Safety And Hazards
According to Sigma-Aldrich, the compound may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propiedades
IUPAC Name |
4-chloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(23)21-10-11-22-12-13-24-18(14-22)15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZMWQJNKLKCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-(2-phenylmorpholino)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2965295.png)
![7-methoxy-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzofuran-2-carboxamide](/img/structure/B2965296.png)
![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2965297.png)
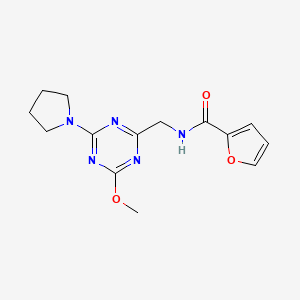
![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2965300.png)

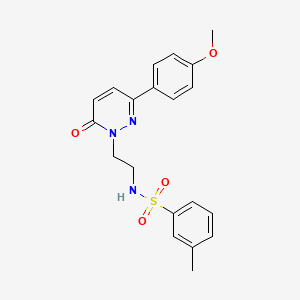
![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone](/img/structure/B2965308.png)
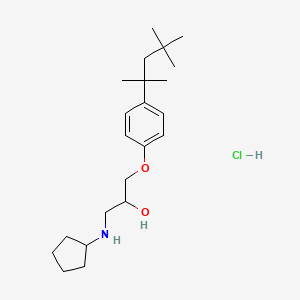

![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)
